5-(5-Methylfuran-2-yl)pentanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65868-99-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)pentanal |
InChI |
InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3 |
InChI Key |
WYPMHOTVLCEWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCCCC=O |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 5 5 Methylfuran 2 Yl Pentanal
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ck12.org This inherent reactivity allows for a wide array of chemical transformations.
Oxidative Transformations to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. jove.com This transformation is a fundamental reaction in organic synthesis. Strong oxidants such as potassium permanganate (B83412) and chromic acid can efficiently convert aldehydes to their corresponding carboxylic acids. jove.com Milder oxidizing agents, including silver oxide, are also effective. jove.com The Tollens' reagent, a solution of silver nitrate (B79036) in aqueous ammonia, provides a selective method for this oxidation and is known as the "silver mirror test" due to the formation of metallic silver. jove.comncert.nic.in
Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Description |
| Potassium Permanganate (KMnO4) | A strong oxidizing agent that readily converts aldehydes to carboxylic acids. |
| Chromic Acid (H2CrO4) | A strong oxidant, often prepared in situ from chromium trioxide or sodium dichromate and sulfuric acid. jove.comchemistrysteps.com |
| Silver Oxide (Ag2O) | A milder oxidizing agent that can be used for this transformation. jove.com |
| Tollens' Reagent ([Ag(NH3)2]+) | A mild and selective oxidizing agent used to distinguish aldehydes from ketones. jove.comncert.nic.in |
The oxidation process typically involves the formation of a hydrate (B1144303) intermediate when the reaction is carried out in aqueous media. ucalgary.ca This hydrate then undergoes oxidation to yield the final carboxylic acid product. ucalgary.ca
Reductive Pathways to Alcohols and Alkanes
The carbonyl group of an aldehyde can be reduced to a primary alcohol or completely reduced to a methylene (B1212753) group (an alkane).
Reduction to Alcohols: The reduction of aldehydes to primary alcohols is a common and important transformation. science-revision.co.uk This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4) being the most frequently employed due to their efficiency and selectivity. science-revision.co.ukstudy.com Both of these reagents act as a source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbonyl carbon. chemistrysteps.com Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. chemistrysteps.com
Sodium Borohydride (NaBH4): A milder reducing agent that is safe to handle and can be used in protic solvents like water and alcohols. libretexts.org
Lithium Aluminium Hydride (LiAlH4): A much more powerful reducing agent that can reduce a wider range of functional groups, including carboxylic acids and esters. science-revision.co.uklibretexts.org It reacts violently with water and must be used in anhydrous solvents like ether or tetrahydrofuran (B95107). science-revision.co.uk
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as nickel or platinum, can also be employed for this reduction. ncert.nic.inscience-revision.co.uk
Reduction to Alkanes: The complete reduction of the aldehyde group to a methylene group can be accomplished through methods like the Wolff-Kishner reduction. ncert.nic.in This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine, followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. ncert.nic.in
Table 2: Common Reducing Agents for Aldehydes
| Reagent | Product | Conditions |
| Sodium Borohydride (NaBH4) | Primary Alcohol | Typically in methanol (B129727) or ethanol |
| Lithium Aluminium Hydride (LiAlH4) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H2/catalyst) | Primary Alcohol | Metal catalyst (e.g., Ni, Pt, Pd) |
| Hydrazine/KOH (Wolff-Kishner) | Alkane | High temperature in a high-boiling solvent |
Nucleophilic Addition Reactions and Subsequent Derivatizations
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, leading to a wide range of addition products. ck12.org This reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp2 to sp3. ncert.nic.inmasterorganicchemistry.com
Common nucleophilic addition reactions include:
Addition of Water: In the presence of an acid or base catalyst, water can add to the aldehyde to form a hydrate. study.com
Addition of Alcohols: Alcohols add to aldehydes to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal. study.com
Addition of Hydrogen Cyanide: The addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin. ncert.nic.in
These initial addition products can often undergo subsequent reactions to yield a variety of derivatives. For instance, imines can be formed through the reaction of aldehydes with primary amines, and the Wittig reaction allows for the conversion of the carbonyl group to a carbon-carbon double bond.
Furan (B31954) Ring Reactivity and Modifications
The furan ring in 5-(5-Methylfuran-2-yl)pentanal is an electron-rich aromatic system, making it susceptible to electrophilic attack. chemicalbook.com The presence of the methyl group at the 5-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Methylfuran Moiety
Furan is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com Electrophilic substitution on the furan ring preferentially occurs at the 2- and 5-positions, as the carbocation intermediate formed during the reaction is more stabilized by resonance. pearson.comquora.com In the case of this compound, the 2- and 5-positions are already substituted. Therefore, electrophilic attack would be expected to occur at the 3- or 4-positions. The alkyl groups (methyl and the pentanal side chain) are electron-donating, which further activates the furan ring towards electrophilic substitution. libretexts.org
Common electrophilic aromatic substitution reactions include:
Nitration: Can be achieved using mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.commasterorganicchemistry.com
Sulfonation: Can be carried out using sulfur trioxide in pyridine (B92270) or dioxane. pharmaguideline.commasterorganicchemistry.com
Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com Milder conditions are required to achieve monohalogenation. pharmaguideline.com
Ring-Opening Reactions and Derivatization to Linear Polyfunctionalized Compounds (e.g., 2,5-dioxopentanyl derivatives)
The furan ring can undergo ring-opening reactions under certain conditions, leading to the formation of linear, polyfunctionalized compounds. pharmaguideline.com For instance, treatment of furans with acids can lead to the formation of 1,4-dicarbonyl compounds. rsc.orgoup.com In the case of this compound, acidic hydrolysis could potentially open the furan ring to yield a derivative containing a 1,4-dicarbonyl moiety.
Recent research has shown that the hydrolysis of a 5-methylfuran-2-yl group can lead to a stable 2,5-dioxopentanyl (DOP) entity. nih.gov This transformation is facilitated by the stabilizing effect of the 5-alkyl group on the carbocation intermediate formed during the reaction. nih.gov These 2,5-dione derivatives can then be used in further synthetic transformations, such as the Paal-Knorr synthesis, to form other heterocyclic systems like pyrroles. alfa-chemistry.comorganic-chemistry.org
Hydrogenation and Hydrodeoxygenation Pathways to Saturated Analogues
The chemical structure of this compound features two primary sites for hydrogenation and hydrodeoxygenation: the furan ring and the pentanal functional group. The transformation of this molecule into saturated analogues would involve the reduction of the aldehyde and the saturation of the furan ring, potentially followed by the removal of the oxygen atom from the ring (hydrodeoxygenation).
Hydrogenation of the Aldehyde Group: The pentanal side chain possesses a reactive aldehyde group that is susceptible to hydrogenation to form the corresponding primary alcohol, 5-(5-methylfuran-2-yl)pentan-1-ol. This reduction can be selectively achieved under mild conditions using various catalytic systems.
Hydrogenation of the Furan Ring: The furan moiety is an aromatic system, and its hydrogenation requires more forcing conditions than the reduction of an isolated double bond. Catalytic hydrogenation of the furan ring in this compound would lead to the formation of 5-(5-methyltetrahydrofuran-2-yl)pentanal. Complete hydrogenation of both the furan ring and the aldehyde group would yield 5-(5-methyltetrahydrofuran-2-yl)pentan-1-ol.
Hydrodeoxygenation Pathways: Complete deoxygenation to produce a linear alkane, decane, would involve the hydrogenolysis of the C-O bonds in the furan ring and the reduction of the aldehyde. This process, known as hydrodeoxygenation (HDO), is a key process in the upgrading of biomass-derived furans to biofuels. The reaction typically proceeds through a cascade of hydrogenation and dehydration/hydrogenolysis steps. A plausible pathway for the HDO of this compound is outlined below:
Initial Hydrogenation: The process can initiate with either the hydrogenation of the aldehyde to an alcohol or the partial hydrogenation of the furan ring.
Ring Opening and Deoxygenation: Subsequent reactions on a suitable catalyst (e.g., bifunctional catalysts with metal and acidic sites) would lead to the opening of the tetrahydrofuran ring.
Further Hydrogenation: The resulting aliphatic oxygenates are then further hydrogenated to remove the remaining oxygen atoms, ultimately yielding the saturated hydrocarbon.
The selectivity towards different products is highly dependent on the catalyst, temperature, and hydrogen pressure.
Table 1: Predicted Products from Hydrogenation and Hydrodeoxygenation of this compound
| Starting Material | Reaction Type | Predicted Major Product(s) | Catalyst Type (Example) |
| This compound | Selective Aldehyde Hydrogenation | 5-(5-Methylfuran-2-yl)pentan-1-ol | Supported noble metals (e.g., Pt, Ru) under mild conditions |
| This compound | Furan Ring Hydrogenation | 5-(5-Methyltetrahydrofuran-2-yl)pentanal | Noble metals (e.g., Rh, Ru) under more forcing conditions |
| This compound | Full Hydrogenation | 5-(5-Methyltetrahydrofuran-2-yl)pentan-1-ol | Bifunctional catalysts (e.g., Pt/C) |
| This compound | Hydrodeoxygenation | Decane and other alkanes | Bifunctional catalysts (e.g., Pt/NbOPO₄, Ni-based catalysts) |
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan diene is influenced by the electron-donating nature of the methyl and alkyl substituents.
In a typical Diels-Alder reaction, the furan ring of this compound would react with a dienophile (an electron-deficient alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene derivative. The presence of the electron-donating 5-methyl group and the 2-pentanal substituent is expected to influence the regioselectivity and stereoselectivity of the cycloaddition.
The long pentanal side chain might introduce steric hindrance, potentially affecting the approach of the dienophile to the furan ring. The reaction is often reversible, and the stability of the resulting cycloadduct is a critical factor.
Table 2: Predicted Diels-Alder Reaction of this compound with Maleimide
| Diene | Dienophile | Predicted Product | Reaction Conditions |
| This compound | Maleimide | 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative | Thermal or Lewis acid catalysis |
Intramolecular Cyclization and Rearrangement Processes of the this compound Scaffold
The structure of this compound, with a furan ring and a pentanal chain, allows for the possibility of intramolecular reactions, particularly under acidic or thermal conditions.
Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization could occur through the interaction of the aldehyde group with the furan ring. Protonation of the aldehyde would generate an electrophilic center that could be attacked by the electron-rich furan ring. Depending on which position of the furan ring attacks the activated aldehyde, different bicyclic products could be formed. For instance, an intramolecular Friedel-Crafts-type acylation followed by reduction or other transformations could be envisioned, leading to condensed ring systems.
Rearrangement Processes: Under acidic conditions, the furan ring itself is susceptible to hydrolysis and rearrangement. The 5-methylfuran-2-yl moiety has been reported to hydrolyze to a 2,5-dione under acidic conditions. In the case of this compound, this would lead to the formation of a linear diketo-aldehyde. Such rearrangements are significant as they alter the fundamental carbon skeleton of the molecule.
Table 3: Potential Intramolecular Reactions of this compound
| Reaction Type | Conditions | Predicted Product(s) |
| Intramolecular Aldol (B89426)/Friedel-Crafts type reaction | Acid catalysis | Bicyclic ether or condensed ring systems |
| Furan Ring Hydrolysis/Rearrangement | Strong acid | Linear diketo-aldehyde |
Structural Modifications, Derivatives, and Analogues of the 5 5 Methylfuran 2 Yl Pentanal Core
Elaboration and Functionalization of the Pentanal Side Chain
The pentanal side chain of 5-(5-Methylfuran-2-yl)pentanal offers a reactive aldehyde functional group that is a prime target for a variety of chemical transformations. Standard aldehyde chemistry can be employed to elaborate and functionalize this part of the molecule, leading to a diverse array of derivatives.
Key transformations of the aldehyde group include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 5-(5-methylfuran-2-yl)pentanoic acid. This transformation opens up further derivatization possibilities, such as esterification or amidation.
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 5-(5-methylfuran-2-yl)pentan-1-ol.
Reductive Amination: Reaction with amines in the presence of a reducing agent can produce a range of primary, secondary, and tertiary amine derivatives.
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into various alkenes, extending the carbon chain and introducing new functional groups. For instance, a Wittig reaction on a related furfural (B47365) derivative is a key step in synthesizing 5-acetoxymethyl-2-vinylfuran. mdpi.com
Aldol (B89426) Condensation: The aldehyde can participate in aldol condensations with other carbonyl compounds, forming α,β-unsaturated systems and building more complex molecular architectures.
Hydrolysis-based Modification: Under acidic conditions, such as with trifluoroacetic acid (TFA), the 5-methylfuran-2-yl moiety can undergo hydrolysis to a 2,5-dioxopentanyl (2,5-DOP) group. nih.govresearchgate.net This unexpected but clean conversion transforms the side chain into a dicarbonyl system, which can then undergo proximity-induced ligation reactions with nucleophiles like hydrazines to form stable pyridazinium adducts under physiological conditions. nih.govresearchgate.net
These functionalization reactions are summarized in the table below.
Table 1: Functionalization Reactions of the Pentanal Side Chain
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | RNH₂, NaBH₃CN | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy Carbonyl |
Modification of the Methylfuran Moiety
The 5-methylfuran ring is another key site for structural modification, allowing for changes in the electronic properties and steric profile of the molecule.
Investigation of Substitution Patterns on the Furan (B31954) Ring (e.g., Halogenation, Nitration)
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the position adjacent to the oxygen atom (C2 or C5). Since the C2 and C5 positions in the parent molecule are already substituted, electrophilic attack would be directed to the C3 or C4 positions. The high reactivity of the furan ring requires the use of mild reagents. ijabbr.com
Common electrophilic substitution reactions applicable to the furan ring include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the furan ring can significantly alter the compound's properties. Halogenation of furan rings often proceeds readily. For example, additions of bromine, chlorine, or fluorine to benzofuran (B130515) rings have been shown to increase anticancer activities in some derivatives. nih.gov
Nitration: Nitration of furan requires mild conditions to avoid ring degradation. The nitro group is a strong electron-withdrawing group that can serve as a handle for further transformations or as a key pharmacophore. It has also been used as a leaving group in nucleophilic substitution reactions on the furan ring. chempap.org
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring. For example, 2-methylfuran (B129897) can be acetylated with acetic anhydride (B1165640) to produce 5-methyl-2-acetylfuran. mdpi.comnih.gov
Nucleophilic substitution reactions on the furan ring are less common but can be achieved, particularly when a good leaving group like a halogen or a nitro group is present. chempap.org
Synthesis and Characterization of Heteroatom Analogues (e.g., thiophenes, pyrroles)
Replacing the furan ring with other five-membered aromatic heterocycles, such as thiophene (B33073) or pyrrole (B145914), can lead to analogues with distinct electronic and biological properties. This strategy, known as bioisosteric replacement, is common in medicinal chemistry. ijabbr.com
Thiophene Analogues: Thiophenes are generally more stable than furans and have different electronic characteristics. Various synthetic methods exist for creating substituted thiophenes, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide, or the Gewald reaction. derpharmachemica.com Thiophene analogues of complex biologically active molecules have been successfully synthesized and studied. nih.gov The synthesis of a molecule containing both furan and thiophene moieties, (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol, demonstrates the chemical compatibility of these two rings in a single structure. vulcanchem.com
Pyrrole Analogues: Pyrroles introduce a nitrogen atom, which can act as a hydrogen bond donor and significantly alter the polarity and basicity of the molecule. A known derivative, 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, highlights the feasibility of synthesizing hybrid structures containing both furan and pyrrole rings. sigmaaldrich.com
Saturated Analogues: Tetrahydrofuran (B95107) Derivatives and Their Reactivity
Saturation of the furan ring to its tetrahydrofuran (THF) analogue removes the aromaticity and introduces a flexible, non-planar cyclic ether structure. This modification dramatically changes the molecule's shape, polarity, and reactivity. Tetrahydrofuran is a versatile solvent and is used as a precursor to polymers. slideshare.net
The synthesis of substituted tetrahydrofurans can be achieved through various methods, including:
Hydrogenation: Catalytic hydrogenation of the furan ring is a direct method to produce the corresponding THF derivative.
Radical Cyclization: Diastereoselective synthesis of tetrahydrofuran derivatives can be controlled via radical cyclization, with Lewis acids influencing the stereochemical outcome. diva-portal.org
Intramolecular Cycloetherification: Enantioselective cycloetherification of hydroxy-α,β-unsaturated ketones is a method for producing chiral tetrahydrofurans. organic-chemistry.org
Palladium-Catalyzed Cyclization: Substituted tetrahydrofurans can be synthesized from γ-hydroxy alkenes and aryl bromides via palladium-catalyzed reactions that form both a C-C and a C-O bond stereoselectively. organic-chemistry.org
The synthesis of (5S)-5-methyltetrahydrofuran-2-one from a furan-containing precursor has been reported, demonstrating a pathway from an unsaturated furan system to a saturated tetrahydrofuran derivative. researchgate.net The reactivity of the resulting tetrahydrofuran derivatives would be dominated by the chemistry of the pentanal side chain and the ether linkage of the THF ring.
Structure-Reactivity and Structure-Function Relationship Studies within Related Chemical Scaffolds
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological function or chemical reactivity. For furan-containing compounds, SAR studies help in designing new molecules with enhanced efficacy and selectivity. ijabbr.com
Key findings from SAR studies on related scaffolds include:
Biological Activity: Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net Modifications to the furan scaffold are systematically performed to understand how these changes affect potency. ijabbr.com
Influence of Substituents: The type and position of substituents on the furan ring are critical. For instance, in benzofuran derivatives, substitutions at the C-2 position were found to be crucial for cytotoxic activity. nih.gov The addition of halogens has also been noted to significantly increase anticancer activity in certain benzofuran compounds. nih.gov
Role of the Heterocycle: The nature of the heterocyclic ring itself is important. Fused heterocyclic ring systems are recognized as important scaffolds with diverse biological properties. nih.gov The replacement of a furan ring with a thiophene or pyrrole ring (bioisosterism) can lead to new avenues for drug design by altering pharmacophores. ijabbr.com Attaching a furan moiety to other active structures, such as chalcones, has been shown to enhance antiproliferative activity. nih.gov
Table 2: Summary of Structural Modifications and Their Potential Impact
| Modification | Structural Change | Potential Impact |
|---|---|---|
| Side Chain Functionalization | Conversion of aldehyde to acid, alcohol, amine, etc. | Altered polarity, reactivity, and potential for further conjugation. |
| Ring Substitution | Addition of halogens, nitro groups, etc. to the furan ring. | Modified electronic properties, steric hindrance, and biological activity. nih.gov |
| Heteroatom Substitution | Replacement of furan with thiophene or pyrrole. | Changes in aromaticity, polarity, hydrogen bonding capability, and metabolic stability. ijabbr.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in 5 5 Methylfuran 2 Yl Pentanal Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(5-Methylfuran-2-yl)pentanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the furan (B31954) ring, the pentanal chain, and the methyl group.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton should appear as a triplet at approximately 9.77 ppm. The protons on the furan ring typically resonate in the aromatic region, with the proton at the C3 position appearing as a doublet around 6.05 ppm and the proton at the C4 position as a doublet around 5.91 ppm. The methyl group attached to the furan ring would produce a singlet at about 2.29 ppm. The methylene (B1212753) protons of the pentanal chain will show distinct multiplets in the upfield region of the spectrum. Specifically, the protons adjacent to the furan ring (Cα) are expected around 2.78 ppm, the protons adjacent to the aldehyde group (Cδ) around 2.45 ppm, and the other methylene groups (Cβ and Cγ) appearing as multiplets in the range of 1.60-1.70 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aldehydic carbon is expected to have a chemical shift in the downfield region, typically around 202 ppm. The carbons of the furan ring will resonate in the aromatic region, with the C2 and C5 carbons appearing at approximately 155 ppm and 151 ppm, respectively, and the C3 and C4 carbons at around 108 ppm and 106 ppm. The methyl carbon will produce a signal in the aliphatic region, around 13 ppm. The carbons of the pentanal side chain will have characteristic shifts, with the carbonyl-adjacent carbon (Cδ) around 43 ppm, the furan-adjacent carbon (Cα) around 27 ppm, and the other methylene carbons (Cβ and Cγ) resonating at approximately 31 ppm and 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.77 (t) | 202.5 |
| Furan C2 | - | 155.0 |
| Furan C3 | 6.05 (d) | 108.0 |
| Furan C4 | 5.91 (d) | 106.1 |
| Furan C5 | - | 151.0 |
| Furan -CH₃ | 2.29 (s) | 13.6 |
| Pentanal Cα | 2.78 (t) | 27.8 |
| Pentanal Cβ | 1.70 (m) | 31.0 |
| Pentanal Cγ | 1.60 (m) | 25.0 |
| Pentanal Cδ | 2.45 (t) | 43.8 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.
Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. This peak confirms the elemental composition of the molecule.
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aldehydes include α-cleavage (loss of an H radical or the CHO group) and β-cleavage. spectrabase.com The presence of the furan ring introduces additional fragmentation routes. Common fragments would likely include the loss of the pentanal side chain, cleavage at various points along the alkyl chain, and rearrangements involving the furan ring. The McLafferty rearrangement is also a possibility for the pentanal chain, which would result in a characteristic neutral loss. A prominent fragment is often observed at m/z 95, corresponding to the 5-methylfurfuryl cation, which is stabilized by the aromaticity of the furan ring. Other significant peaks would arise from the cleavage of the C-C bonds within the pentanal chain.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CHO]⁺ | α-cleavage at the aldehyde |
| 95 | [C₆H₇O]⁺ | Cleavage of the bond between Cα and Cβ of the pentanal chain |
| 81 | [C₅H₅O]⁺ | Loss of a methyl group from the m/z 95 fragment |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Fragments from the pentanal chain |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. researchgate.net The aldehydic C-H bond will exhibit two characteristic stretching vibrations, one around 2820 cm⁻¹ and another weaker one around 2720 cm⁻¹. The presence of the furan ring will give rise to several bands, including C-H stretching vibrations for the aromatic ring protons typically above 3000 cm⁻¹, C=C stretching vibrations within the ring in the region of 1500-1650 cm⁻¹, and C-O-C stretching of the furan ether linkage around 1000-1300 cm⁻¹. The aliphatic C-H bonds of the pentanal chain and the methyl group will show stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1375-1470 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 |
| Aromatic C-H (Furan) | Stretch | > 3000 |
| Aromatic C=C (Furan) | Stretch | 1500 - 1650 |
| Ether C-O-C (Furan) | Stretch | 1000 - 1300 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aliphatic C-H | Bend | 1375 - 1470 |
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected, providing both qualitative and quantitative information. Different types of GC columns, such as those with polar or non-polar stationary phases, can be used to optimize the separation of furan derivatives. hmdb.canih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For furan derivatives, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is often used for the detection of furan compounds due to their chromophoric nature. sielc.com HPLC can be used for both analytical and preparative scale separations. nist.gov
Chiral Analysis and Enantioselective Studies of Synthesized Analogues
While this compound itself is not chiral, the synthesis of its analogues can introduce chirality, necessitating specialized analytical techniques to separate and quantify the enantiomers.
Chiral Chromatography: Chiral HPLC and chiral GC are the primary methods for the separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. For furan derivatives, cyclodextrin-based CSPs have been shown to be effective in HPLC for enantiomeric separation. chemicalbook.com The choice of the mobile phase and the specific type of chiral column are critical for achieving good resolution of the enantiomers.
Enantioselective Synthesis: The study of chiral analogues often involves their synthesis through enantioselective methods. These synthetic strategies aim to produce one enantiomer in excess over the other. The development of such methods is an active area of research for creating optically pure furan-containing compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The success of an enantioselective synthesis is typically assessed by measuring the enantiomeric excess (ee) of the product using chiral chromatography.
Theoretical and Computational Investigations of 5 5 Methylfuran 2 Yl Pentanal and Its Transformations
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, stability, and reactivity of molecules. For 5-(5-Methylfuran-2-yl)pentanal, these calculations can provide valuable information about its molecular orbitals, charge distribution, and thermodynamic properties.
Electronic Structure: The electronic structure of this compound is characterized by the aromatic furan (B31954) ring and the carbonyl group of the pentanal chain. The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich furan ring, making it susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the carbonyl group, which is the primary site for nucleophilic attack. DFT studies on similar molecules, such as furfural (B47365) and 2-methylfuran (B129897), support the notion that the furan ring is a key determinant of the molecule's electronic properties. rsc.orgacs.orgresearchgate.net
Reactivity Predictions: The reactivity of this compound can be predicted by analyzing various calculated descriptors. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the oxygen atom of the carbonyl group would exhibit a negative electrostatic potential, making it a target for protonation or coordination to Lewis acids.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Energy | Relatively high | Electron-rich furan ring |
| LUMO Energy | Relatively low | Electrophilic carbonyl group |
| HOMO-LUMO Gap | Moderate | Indicates moderate reactivity |
| Dipole Moment | Significant | Due to the polar carbonyl group |
| Most Nucleophilic Site | Furan ring (C5 position) | Higher electron density |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, this approach can be applied to understand its various transformations.
Aldehyde Group Reactions: The pentanal moiety can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions. Reaction pathway modeling of the oxidation of n-pentanol to pentanal has been studied, and similar principles can be applied to understand the further oxidation of this compound. acs.orgmdpi.comosti.govresearchgate.netnih.gov Transition state analysis would reveal the energy barriers for these transformations, providing insights into their kinetics.
Furan Ring Reactions: The furan ring can participate in various reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions. DFT studies on the conversion of furfural to 2-methylfuran have detailed the reaction pathways involving the furan ring. rsc.orgacs.orgresearchgate.net For this compound, electrophilic attack is predicted to occur preferentially at the C5 position of the furan ring due to the directing effect of the alkyl substituent.
Table 2: Hypothetical Reaction Pathways and Predicted Activation Energies
| Reaction Type | Reactants | Products | Predicted Activation Energy |
|---|---|---|---|
| Oxidation | This compound + Oxidizing Agent | 5-(5-Methylfuran-2-yl)pentanoic acid | Moderate |
| Reduction | This compound + Reducing Agent | 5-(5-Methylfuran-2-yl)pentan-1-ol | Low to Moderate |
| Nucleophilic Addition | This compound + Nucleophile | Adduct | Low |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions, which are primarily governed by van der Waals forces and dipole-dipole interactions due to the polar carbonyl group. Understanding these interactions is crucial for predicting physical properties such as boiling point and solubility. Simulations can also provide insights into how the molecule might interact with other chemical species in a reaction mixture.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
QSPR modeling establishes mathematical relationships between the structural features of molecules and their physicochemical properties or biological activities. researchgate.netresearchgate.netacs.orgnih.govarxiv.org While no specific QSPR models exist for this compound, models developed for other aldehydes and furan derivatives can provide a framework for predicting its behavior.
Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify various aspects of the molecular structure.
Model Development: By correlating these descriptors with known properties of a training set of similar molecules (e.g., other furan aldehydes), a QSPR model can be developed. Such a model could then be used to predict properties of this compound, such as its boiling point, solubility, or reactivity in a particular reaction. For instance, QSPR studies on aliphatic aldehydes have successfully predicted their thermal energies. researchgate.net
Table 3: Key Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Example Descriptors | Potential Property to Predict |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Density |
| Topological | Wiener Index, Randic Index | Chromatographic Retention Time |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |
Emerging Applications and Industrial Prospects of 5 5 Methylfuran 2 Yl Pentanal in Chemical Science
Utilization as a Versatile Precursor for Complex Organic Synthesis
The inherent reactivity of the 5-methylfuran moiety within 5-(5-methylfuran-2-yl)pentanal makes it a powerful tool for complex organic synthesis. A key transformation involves the acid-catalyzed hydrolysis of the furan (B31954) ring, which converts the stable 5-methylfuran-2-yl group into a reactive 2,5-dioxopentanyl (2,5-DOP) entity. nih.gov This conversion is particularly efficient due to the stabilizing effect of the methyl group on the furan ring. nih.gov
This in situ generation of a 1,4-dicarbonyl compound opens the door to a variety of subsequent reactions. One of the most promising applications is in proximity-induced bio-orthogonal ligation. nih.gov The generated 2,5-DOP group can react with α-effect nucleophiles, such as hydrazines and semicarbazides, under physiological conditions to form highly stable pyridazinium adducts. nih.gov This type of ligation is stimulus-free, requiring no external catalyst or trigger, which is highly advantageous in biological contexts. nih.gov
This methodology has been successfully applied in:
Peptide-Peptide Ligation: Covalently linking peptide chains in solution. nih.gov
Nucleic Acid Assembly: Templated ligation of Peptide Nucleic Acids (PNA), DNA, and RNA strands. nih.gov
Surface Functionalization: Creating self-addressable covalent constructs on plastic and glass surfaces. nih.gov
The stability of the initial furan compound allows for easy handling and storage, while its conversion to the reactive dione (B5365651) provides a "masked" functionality that can be revealed at the desired moment, making it a versatile precursor for constructing complex molecular architectures. nih.gov
Role as an Intermediate in Biofuel Production and Upgrading Processes
In the quest for renewable energy sources, this compound and related compounds are pivotal intermediates in the production of high-density fuels from biomass. The general strategy involves increasing the carbon chain length of biomass-derived molecules like 2-methylfuran (B129897) (2-MF) to bring them into the diesel and jet fuel range. nih.gov
This is primarily achieved through acid-catalyzed hydroxyalkylation/alkylation (HAA) reactions, where 2-MF reacts with various aldehydes and ketones. nih.govmdpi.com The reaction of 2-MF with C4 and C5 aldehydes (e.g., butanal, pentanal) produces long-chain oxygenated compounds. nih.gov These resulting furanic ethers and other condensation products serve as direct precursors for high-density fuels. nih.govmdpi.com
For instance, the hydrolysis of 2-methylfuran can yield 4-oxopentanal, which then undergoes an HAA reaction with two additional molecules of 2-methylfuran to produce 5,5-bis(5-methylfuran-2-yl)pentan-2-one. mdpi.comresearchgate.net This C15 compound is a valuable fuel precursor. researchgate.net After the initial condensation and alkylation steps, the oxygen-containing intermediates undergo hydrodeoxygenation (HDO) to yield the final saturated alkanes, which are suitable for use as liquid transportation fuels. nih.govresearchgate.net Solid acid catalysts like Amberlyst-15 and Nafion resins have shown high efficacy in these HAA reactions. researchgate.netresearchgate.net
| Reaction Type | Reactants | Key Intermediates/Products | Catalyst Examples | Final Fuel Application |
|---|---|---|---|---|
| Hydroxyalkylation/Alkylation (HAA) | 2-Methylfuran, Pentanal | Long-chain oxygenated furans | Amberlyst-15, Sulfuric Acid | Diesel, Jet Fuel |
| Hydrolysis/Condensation | 2-Methylfuran | 5,5-bis(5-methyl-2-furyl)pentan-2-one | Solid Acids (e.g., Zeolites) | Fuel Components |
| Hydrodeoxygenation (HDO) | Oxygenated Fuel Precursors | C9-C16 Alkanes | Platinum on Carbon (Pt/C) | High-Density Liquid Fuels |
Building Block for Novel Polymeric Materials
While research has predominantly focused on furan-based monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) for creating bio-based polyesters and other polymers, the unique bifunctional nature of this compound presents significant, albeit less explored, potential. researchgate.netnih.govresearchgate.net Furan compounds are recognized as important alternatives to fossil-based chemicals for the biobased economy. researchgate.net
The aldehyde functionality of this compound allows it to participate in a range of polymerization reactions, including:
Condensation Polymerization: Reaction with phenols or amines to create furan-based analogues of phenolic or amino resins.
Aldol (B89426) Condensation: Self-condensation or co-polymerization with other carbonyl-containing monomers to form polymers with conjugated backbones.
The furan ring itself offers additional avenues for polymerization or polymer modification, such as through Diels-Alder reactions or ring-opening polymerization, which can be used to create cross-linked or functional materials. The combination of these reactive sites in one molecule allows for the potential design of novel polymers with unique thermal and mechanical properties derived from the rigid furan structure.
Contribution to Volatile Compound Mixtures and as Precursors to Aroma Compounds
Furan derivatives, including those with alkyl and carbonyl functionalities, are significant contributors to the aroma and flavor profiles of many foods and beverages. They are typically formed during thermal processing through the Maillard reaction and caramelization of carbohydrates. Related compounds like 2-acetyl-5-methylfuran and 5-methylfurfuryl alcohol are known volatile components found in various natural products, including tobacco and aged wines. wikipedia.orgnih.gov
The formation of this compound as a volatile compound likely involves similar pathways. The 5-methylfuran core can originate from the degradation of sugars, while the pentanal side chain could be derived from the oxidation of fatty acids, such as linoleic acid. The interaction between intermediates from both the Maillard reaction and lipid peroxidation pathways can lead to the formation of such hybrid structures. Understanding these formation mechanisms is crucial for controlling aroma development in food production and for identifying potential off-flavors.
Exploration as a Pharmacological Lead and Scaffold for Drug Discovery
The chemical properties of the 5-methylfuran-2-yl group make it an intriguing scaffold for drug discovery and development, particularly in the context of creating targeted therapeutics. mdpi.com
In modern drug design, a pharmacophore is defined as the essential ensemble of steric and electronic features necessary for optimal interaction with a biological target. nih.gov The 5-methylfuran-2-yl moiety serves as a stable, latent pharmacophore. Through rational design, this group can be incorporated into a larger ligand molecule. nih.gov
The key feature is its ability to undergo a clean and efficient conversion under mild acidic conditions to a 2,5-dione structure. nih.gov This unmasks the reactive functionality precisely where it is needed, a strategy that is highly valuable in designing targeted covalent inhibitors or probes for chemical biology. The design process involves modeling the stable furan-containing ligand within the target's binding site and positioning it such that the subsequent ligation reaction occurs with a nearby nucleophilic residue. nih.gov
The true potential of this compound as a pharmacological tool lies in its derivatization to achieve specific biological modulation. The bio-orthogonal ligation reaction, made possible by the hydrolysis of the furan ring, is a prime example of such a derivatization. nih.gov
By attaching the 5-methylfuran-2-yl group to a known targeting molecule (e.g., a peptide or small molecule inhibitor), and introducing a hydrazine-containing tag onto a biological target (such as an enzyme or receptor), a highly specific and stable covalent bond can be formed between them. nih.gov This strategy allows for the permanent labeling, inhibition, or modulation of biological targets in a complex environment. The reaction's specificity and stability under physiological conditions make it a powerful method for developing novel therapeutic agents and diagnostic tools. nih.gov
| Feature | Description | Significance in Drug Discovery |
|---|---|---|
| Activation | Mild acid-catalyzed hydrolysis of the furan ring to a 2,5-dione. nih.gov | Allows for "masked" reactivity, improving stability and control. |
| Reaction | Proximity-induced ligation with hydrazine nucleophiles. nih.gov | Highly specific and stimulus-free, ideal for biological systems. |
| Product | Stable pyridazinium adduct. nih.gov | Forms a permanent covalent link to the biological target. |
| Applications | PNA-PNA ligation, peptide modification, surface functionalization. nih.gov | Enables targeted covalent inhibition, protein labeling, and diagnostics. |
Development of Bio-orthogonal Ligation Methodologies Employing Furan Derivatives
Bio-orthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The development of novel bio-orthogonal ligation strategies is crucial for advancements in chemical biology, enabling the precise labeling and tracking of biomolecules in their natural environment. wikipedia.orgnih.gov Within this field, furan derivatives have emerged as versatile precursors for creating reactive functionalities suitable for bio-orthogonal conjugation. A notable advancement involves the use of this compound and related structures in proximity-induced ligation reactions.
A key strategy centers on the conversion of a stable 2,5-dialkylfuran into a reactive 1,4-dicarbonyl species. nih.govugent.benih.gov This transformation allows for a bio-orthogonal ligation that proceeds under physiological conditions without the need for an external catalyst or trigger. nih.govugent.benih.govresearchgate.net Specifically, the hydrolysis of a 5-methylfuran-2-yl group under acidic conditions generates a 2,5-dioxopentanyl moiety. nih.govugent.benih.gov This resulting stable 2,5-dione can then react with hydrazine nucleophiles in a proximity-induced manner. nih.govugent.benih.govresearchgate.net
This ligation reaction leads to the formation of a highly stable pyridazinium adduct. nih.govugent.benih.govresearchgate.net The stability of this adduct is a significant advantage, with studies demonstrating its resilience even under harsh conditions, such as incubation at 90°C for 24 hours. nih.govugent.benih.govresearchgate.net The reaction's applicability has been demonstrated in various contexts, including the formation of peptide-peptide adducts in solution, as well as in DNA- and RNA-templated ligations. nih.govugent.beresearchgate.net
The versatility of this furan-based bio-orthogonal methodology extends to solid-phase applications. Researchers have successfully implemented this technique on plastic and glass surfaces, enabling the creation of self-addressable covalent constructs. nih.govresearchgate.net This opens avenues for the development of novel diagnostic and array-based technologies.
The reaction between the in situ-generated 2,5-dioxopentanyl derivative and alpha-effect nucleophiles, such as hydrazines, allows for a direct, proximity-based ligation that avoids the use of highly reactive and potentially cell-perturbing chemical groups. ugent.benih.gov This approach represents a significant step forward in the design of bio-orthogonal reactions that are both robust and truly compatible with complex biological systems.
| Compound Name | Role in Bio-orthogonal Ligation |
| This compound | Precursor to the reactive dione |
| 2,5-Dioxopentanyl derivative | Reactive species that participates in the ligation |
| Hydrazine nucleophile | Reacts with the dione to form a stable adduct |
| Pyridazinium adduct | The stable product of the bio-orthogonal ligation |
This furan-based methodology adds to the growing toolbox of bio-orthogonal reactions, which includes established methods like Staudinger ligations, copper-catalyzed azide-alkyne cycloadditions (CuAAC), strain-promoted azide-alkyne cycloadditions (SPAAC), and inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govbohrium.com The unique activation mechanism of the furan derivative provides an orthogonal approach that can potentially be used in concert with these other chemistries for multiplexed labeling applications. researchgate.netresearchgate.net
Future Research Directions and Emerging Paradigms for 5 5 Methylfuran 2 Yl Pentanal
Integration with Sustainable Chemistry and Green Synthesis Principles
The production of furan (B31954) compounds is increasingly being viewed through the lens of green and sustainable chemistry. mdpi.com Future research on 5-(5-Methylfuran-2-yl)pentanal will undoubtedly prioritize its synthesis from renewable feedstocks, moving away from petroleum-based precursors. Lignocellulosic biomass, being abundant and non-food competitive, is a promising starting point. frontiersin.org The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, will guide the development of novel synthetic routes.
Key areas of focus will include:
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound can offer high selectivity under mild reaction conditions, minimizing waste and energy consumption.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scale-up of synthetic processes.
Alternative Solvents: The use of benign solvents like water, supercritical fluids, or bio-derived solvents will be crucial in reducing the environmental footprint of the synthesis process.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis and Transformations
Catalysis is at the heart of modern chemical synthesis, and the future of this compound production and its subsequent transformations will rely heavily on the development of advanced catalytic systems. mdpi.com Both homogeneous and heterogeneous catalysts will play a role, with a growing emphasis on recyclable and reusable solid catalysts to improve process sustainability. nih.gov
Future research in this area will likely involve:
Nanocatalysts: The unique properties of nanomaterials can be harnessed to create highly active and selective catalysts for furan synthesis and derivatization.
Single-Atom Catalysts: These catalysts offer the ultimate in atom efficiency and can provide exceptional selectivity for specific reaction pathways.
Bifunctional Catalysts: Catalysts that can perform multiple reaction steps in a single pot will be instrumental in developing more efficient and economical synthetic processes. researchgate.net
Metal-Organic Frameworks (MOFs) and Zeolites: The tunable porosity and active sites of these materials make them promising candidates for shape-selective catalysis in furan chemistry. frontiersin.org
| Catalyst Type | Potential Application in this compound Chemistry | Advantages |
| Homogeneous Catalysts | Fine-tuning reaction selectivity in laboratory-scale synthesis. | High activity and selectivity, well-defined active sites. |
| Heterogeneous Catalysts | Industrial-scale production and continuous flow processes. | Ease of separation and recyclability, enhanced stability. |
| Biocatalysts (Enzymes) | Chiral synthesis and reactions requiring high specificity. | High selectivity, mild reaction conditions, environmentally benign. |
| Nanocatalysts | Enhancing reaction rates and improving product yields. | High surface area-to-volume ratio, unique electronic properties. |
Expanding the Scope of Derivatization and Exploring New Application Domains
The versatility of the furan ring and the pentanal side chain in this compound opens up a vast chemical space for derivatization. mdpi.com Future research will focus on transforming this platform molecule into a wide array of value-added chemicals with diverse applications.
Potential derivatization strategies and application areas include:
Polymers: The furan moiety can be utilized in polymerization reactions to create novel bio-based polymers with unique properties, potentially serving as sustainable alternatives to petroleum-based plastics. researchgate.net
Pharmaceuticals and Agrochemicals: The furan nucleus is a common scaffold in many biologically active compounds. Derivatization of this compound could lead to the discovery of new drug candidates and crop protection agents.
Flavors and Fragrances: Furan derivatives are known for their characteristic aromas. Selective modifications of the parent molecule could yield new compounds for the food and cosmetic industries.
Biofuels: Hydrogenation and other transformations of furan derivatives can produce high-energy-density liquid fuels, contributing to the development of next-generation biofuels.
Application of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govmaastrichtuniversity.nl In the context of this compound, these computational tools can accelerate the discovery and optimization of its synthesis and applications.
AI and ML can be applied to:
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new this compound derivatives, guiding experimental efforts. fnasjournals.com
Reaction Optimization: AI can be used to design and optimize reaction conditions for the synthesis and transformation of the target compound, leading to higher yields and efficiencies.
De Novo Design: Generative models can design novel molecules based on this compound with desired properties for specific applications, such as drug discovery or materials science. nih.gov
Spectroscopic Analysis: AI can aid in the interpretation of complex spectral data, facilitating the characterization of new compounds and reaction intermediates.
Investigation of its Role in Complex Biochemical Pathways and Environmental Transformations
Understanding the fate of this compound in biological systems and the environment is crucial for its sustainable development and application. Future research will need to address its biodegradability and potential ecotoxicity.
Key research questions include:
Metabolic Pathways: Investigating how microorganisms metabolize this compound can provide insights into its environmental persistence and potential for bioremediation. nih.gov
Toxicity Studies: A thorough evaluation of the toxicological profile of this compound and its degradation products is necessary to ensure its safe use.
The study of furan formation in food and other biological systems can also provide clues to its natural occurrence and transformation pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(5-Methylfuran-2-yl)pentanal, and what parameters critically influence reaction yield?
- Methodology : The compound can be synthesized via cross-aldol condensation or Wittig reactions. For example, aldehydes like 5-methylfurfural can react with pentanal derivatives in the presence of base catalysts (e.g., NaHMDS) in THF . Key parameters include temperature (optimized at 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from by-products such as unreacted aldehydes or dimerized species .
Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?
- Methodology :
- NMR : H NMR should show characteristic peaks for the aldehyde proton (~9.8 ppm, singlet) and furan ring protons (6.2–7.0 ppm, multiplet). C NMR will confirm carbonyl (C=O, ~190 ppm) and furan carbons (~150 ppm) .
- IR : Strong absorption bands for C=O stretch (~1720 cm) and furan C-O-C (~1250 cm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding interactions between aldehyde groups and solvent molecules can aid in resolving disorder in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve challenges in isolating this compound from mixtures with structurally similar by-products?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 70:30) can separate the target compound from analogues like 5-(5-methylfuran-2-yl)pentanol. Alternatively, derivatization (e.g., forming hydrazones with 2,4-dinitrophenylhydrazine) improves separation efficiency .
Q. How do computational tools like Multiwfn elucidate the electronic properties of this compound?
- Methodology : Multiwfn calculates molecular electrostatic potential (MESP) to identify nucleophilic (furan oxygen) and electrophilic (aldehyde carbon) sites. Electron localization function (ELF) analysis reveals π-conjugation in the furan ring, which influences reactivity in Diels-Alder reactions . Frontier molecular orbitals (HOMO-LUMO gaps) predict redox behavior and stability under catalytic conditions .
Q. How can contradictory reports on the biological activity of furan derivatives like this compound be reconciled?
- Methodology : Discrepancies in antimicrobial assays may arise from impurity profiles (e.g., residual solvents like THF). Validate purity via GC-MS and repeat bioassays with rigorously purified batches. Dose-response studies (0.1–100 µM) and comparative analyses with controls (e.g., 5-hydroxymethylfurfural) clarify structure-activity relationships .
Q. What is the impact of solvent choice (e.g., 2-pentanol) on reaction kinetics and selectivity in catalytic transformations of this compound?
- Methodology : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions but may promote side reactions. In contrast, 2-pentanol enhances selectivity in acid-catalyzed cyclization due to its hydrogen-bond donor capacity, reducing activation energy for furan ring stabilization. Kinetic studies (e.g., Arrhenius plots) under varying solvent dielectric constants quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
